Methyl 5,6-Dichloronicotinate
Overview
Description
Methyl 5,6-Dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.03 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of Methyl 5,6-Dichloronicotinate involves the addition of 4.45 mL of sulfuric acid to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol. The mixture is refluxed under heating and stirring for 18 hours. After cooling to 4° C, it is neutralized with a saturated sodium bicarbonate solution, and methanol is concentrated under reduced pressure.Molecular Structure Analysis
The molecular structure of Methyl 5,6-Dichloronicotinate is represented by the formula C7H5Cl2NO2 . More detailed structural information can be obtained from resources like ChemSpider and PubChem .Physical And Chemical Properties Analysis
Methyl 5,6-Dichloronicotinate is a white to yellow solid . It has a molecular weight of 206.03 . The compound is typically stored at room temperature .Scientific Research Applications
Proteomics Research
Methyl 5,6-Dichloronicotinate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its reactivity and ability to modify peptides and proteins for further analysis .
Organic Synthesis
In organic chemistry, Methyl 5,6-Dichloronicotinate serves as a building block for the synthesis of more complex molecules. Its dichloro and ester functional groups make it a versatile reagent for constructing heterocyclic compounds, which are crucial in developing pharmaceuticals .
Medicinal Chemistry
This compound is significant in medicinal chemistry for drug design and discovery. It can act as an inhibitor for certain cytochrome P450 enzymes, which are important for drug metabolism. Understanding its inhibitory effects can lead to the development of new drugs with better efficacy and safety profiles .
Pharmacokinetics
Methyl 5,6-Dichloronicotinate: is studied for its pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeability. These studies are essential for predicting how it behaves in the body, which is critical for drug development .
Chemical Safety and Handling
Research into the safety and handling of Methyl 5,6-Dichloronicotinate is vital for laboratory and industrial settings. Information on its physical state, storage conditions, and safety precautions are necessary to ensure safe usage and compliance with regulations .
Analytical Chemistry
In analytical chemistry, Methyl 5,6-Dichloronicotinate can be used as a standard or reference compound. Its well-defined physical and chemical properties allow for the calibration of instruments and validation of analytical methods .
Environmental Chemistry
The environmental impact and degradation pathways of Methyl 5,6-Dichloronicotinate are studied to understand its persistence and potential effects on ecosystems. This research is crucial for assessing environmental risks and developing remediation strategies .
Bioavailability Studies
Studies on the bioavailability of Methyl 5,6-Dichloronicotinate are conducted to determine its solubility and distribution within biological systems. This information is essential for designing dosage forms and delivery systems for therapeutic applications .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of Methyl 5,6-Dichloronicotinate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties may impact the bioavailability of the compound.
properties
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
Record name | Methyl 5,6-Dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-Dichloronicotinate | |
CAS RN |
56055-54-0 | |
Record name | Methyl 5,6-Dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,6-dichloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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